molecular formula C11H19N3O2 B11884020 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione CAS No. 62920-78-9

3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione

Cat. No.: B11884020
CAS No.: 62920-78-9
M. Wt: 225.29 g/mol
InChI Key: ZFBVJXOINNLOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the triazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the tert-butyl group adds to its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as tert-butylamine and specific diketones can be reacted in the presence of catalysts to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione involves its interaction with specific molecular targets. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
  • tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate
  • tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione stands out due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts unique chemical and physical properties. These features make it particularly useful in applications requiring stability and specific reactivity .

Properties

CAS No.

62920-78-9

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-tert-butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)7-4-11(6-12-7)5-8(15)13-14-9(11)16/h7,12H,4-6H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

ZFBVJXOINNLOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2(CC(=O)NNC2=O)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.